

An In-depth Technical Guide to the Toxicology of N-Nitrosomethylphenidate

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Compound of Interest

Compound Name: N-Nitrosomethylphenidate

Cat. No.: B13421479

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Abstract

N-Nitrosomethylphenidate (NMPH), a nitrosamine impurity of the widely prescribed drug methylphenidate, has garnered significant attention due to its potential toxicological risks. As a member of the N-nitroso compounds class, which are classified as a "cohort of concern" by international regulatory bodies, NMPH is suspected to be a genotoxic and carcinogenic substance.^{[1][2][3]} This technical guide provides a comprehensive overview of the current toxicological data on NMPH, detailing its hazard profile, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to support risk assessment and guide future research in the pharmaceutical industry.

Chemical Identity and Properties

Property	Value
Chemical Name	methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate
Synonyms	N-Nitroso-Methylphenidate, NMPH
CAS Number	55557-03-4 ^[2]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃ ^[1]
Molecular Weight	262.30 g/mol ^[1]

Hazard Identification and Classification

N-Nitrosomethylphenidate is classified as a hazardous substance with multiple warnings.^[1] It is considered harmful if swallowed, in contact with skin, or inhaled.^[1] Furthermore, it is known to cause skin irritation and serious eye irritation and may lead to respiratory irritation.^[1] A significant concern is its classification as a suspected human carcinogen.^{[1][4]}

GHS Hazard Statements:

- H302: Harmful if swallowed^[1]
- H312: Harmful in contact with skin^[1]
- H315: Causes skin irritation^[1]
- H319: Causes serious eye irritation^[1]
- H332: Harmful if inhaled^[1]
- H335: May cause respiratory irritation^[1]
- H351: Suspected of causing cancer^[1]

Toxicological Data

Comprehensive toxicological data for **N-Nitrosomethylphenidate** is limited. However, the available information, primarily from in vitro studies and read-across from other nitrosamines, points towards a potential for genotoxicity and carcinogenicity.

Genotoxicity

The genotoxicity of NMPH has been investigated in bacterial reverse mutation assays (Ames test), with some conflicting results. One study reported an "equivocal" finding for N-nitrosomethylphenidate in an Ames test conducted by the FDA/NCTR.^[5] The term "equivocal" suggests that the results were not clearly positive or negative under the tested conditions.

For many nitrosamine drug substance-related impurities (NDSRIs), the standard Ames test has shown inconsistent results.^[5] Optimized protocols, often referred to as the Enhanced Ames

Test (EAT), which may include the use of hamster liver S9 for metabolic activation, have been shown to be more sensitive for detecting the mutagenicity of some nitrosamines.[6]

Carcinogenicity

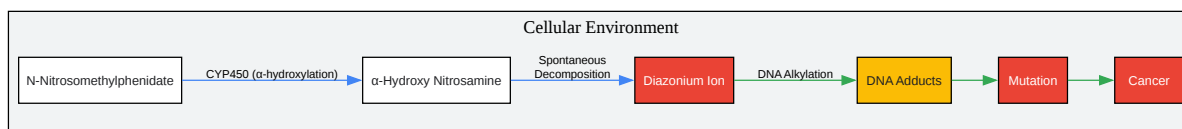
While NMPH is suspected of causing cancer, direct long-term carcinogenicity studies are scarce. One available study reported a "lack of carcinogenic effect of...nitrosomethylphenidate given orally to mice".[7] However, the details of this study, such as dose levels and duration, are not readily available to fully assess its implications. It is crucial to consider that many N-nitroso compounds are potent carcinogens in various animal species.[3][8][9] The International Agency for Research on Cancer (IARC) has classified several nitrosamines as probable human carcinogens.[10]

Mechanism of Action and Metabolic Activation

The toxicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[11][12][13]

Metabolic Activation Pathway

The proposed metabolic activation pathway for N-nitrosamines, which is likely applicable to NMPH, involves α -hydroxylation. This enzymatic reaction occurs on the carbon atom adjacent to the nitroso group, leading to the formation of an unstable α -hydroxy nitrosamine intermediate.[12] This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic diazonium ion.[12][13] This highly reactive species can then alkylate nucleophilic sites on cellular macromolecules, most critically DNA.[10]



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Metabolic activation of N-nitrosamines leading to DNA damage.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing of DNA bases during replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cell growth control and contribute to the development of cancer.^[11]

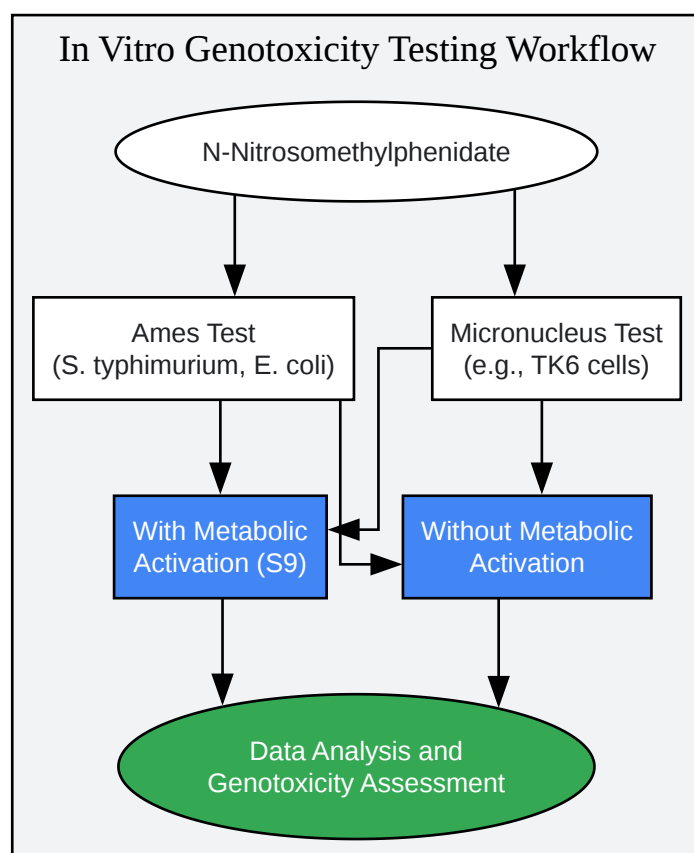
Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of NMPH are not extensively published. However, based on standard practices for nitrosamine testing, the following methodologies are recommended.

In Vitro Genotoxicity Assays

- **Test System:** *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (e.g., WP2 uvrA).
- **Metabolic Activation:** Rat liver S9 is standard, but for nitrosamines, hamster liver S9 is often recommended for enhanced sensitivity.^[6]
- **Procedure:** Plate incorporation or pre-incubation method.
- **Concentrations:** A suitable range of concentrations of NMPH, determined by a preliminary cytotoxicity assay.
- **Controls:** Vehicle control, positive controls (with and without S9 activation, e.g., 2-nitrofluorene, sodium azide, 2-aminoanthracene).
- **Endpoint:** A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control.
- **Test System:** Human TK6 cells or Chinese Hamster Ovary (CHO) cells.
- **Metabolic Activation:** With and without an exogenous metabolic activation system (e.g., hamster liver S9).

- Procedure: Cells are exposed to NMPH for a short duration (e.g., 3-6 hours) with S9, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin B is added to block cytokinesis.
- Concentrations: A range of concentrations based on a cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count).
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated binucleated cells.



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A generalized workflow for in vitro genotoxicity assessment.

Formation and Control in Pharmaceuticals

N-Nitrosomethylphenidate can be formed during the manufacturing process of methylphenidate or during storage of the final drug product.[2] The presence of secondary amines (in the methylphenidate molecule) and a nitrosating agent (e.g., nitrites) under acidic

conditions can lead to its formation.[2] Nitrites can be present as impurities in starting materials, reagents, or excipients.[14]

Potential formation can also occur in vivo in the stomach, where ingested methylphenidate can react with nitrites present in the diet under the acidic gastric environment.[15][16]

Regulatory agencies require pharmaceutical manufacturers to perform risk assessments for the presence of nitrosamine impurities in their products and to implement control strategies to ensure patient safety.[2] This includes the development and validation of highly sensitive analytical methods, such as LC-MS/MS or GC-MS, for the detection and quantification of NMPH at trace levels.[2]

Conclusion and Future Perspectives

N-Nitrosomethylphenidate poses a potential toxicological risk as a genotoxic and carcinogenic impurity. While current data is limited, the well-established toxicity of the nitrosamine class warrants a cautious approach. Further research is needed to fully characterize the toxicological profile of NMPH, including comprehensive in vivo carcinogenicity studies and detailed investigations into its genotoxic mode of action. The development of robust analytical methods and a thorough understanding of its formation pathways are critical for controlling its presence in pharmaceutical products and ensuring patient safety. Drug development professionals should prioritize risk assessment and mitigation strategies for NMPH in all methylphenidate-containing products.

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